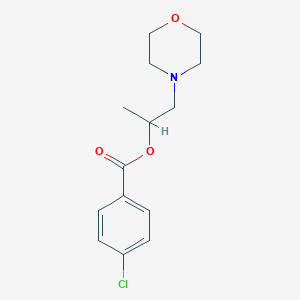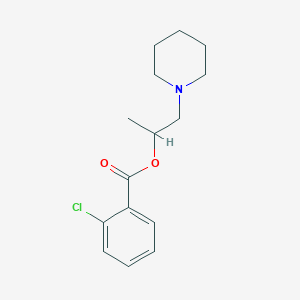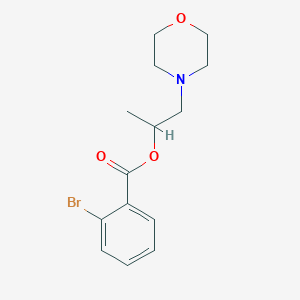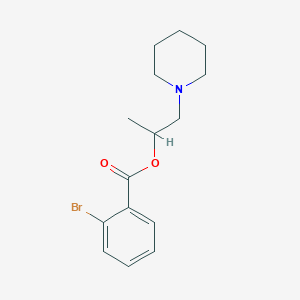![molecular formula C17H19NO3 B295103 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is a chemical compound that belongs to the class of acrylates. It is widely used in scientific research for various purposes such as drug discovery, biochemical analysis, and physiological studies.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate is not fully understood. However, it is known to act as a fluorescent probe for the detection of biomolecules such as proteins and lipids. It is also believed to interact with cellular membranes and alter their properties, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are numerous future directions for the use of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate in scientific research. One potential direction is the development of new fluorescent probes for the detection of biomolecules. Another direction is the synthesis of new biologically active compounds for drug discovery research. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate and its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis method of 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate involves the reaction of benzylamine and 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate as a white solid with a high yield.
Applications De Recherche Scientifique
2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate has numerous scientific research applications. It is widely used in drug discovery research as a starting material for the synthesis of various biologically active compounds. It is also used in biochemical analysis as a fluorescent probe for the detection of biomolecules such as proteins and lipids. Additionally, it is used in physiological studies as a tool for investigating the mechanism of action of various drugs and their effects on cellular processes.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-18(14-15-6-3-2-4-7-15)11-13-21-17(19)10-9-16-8-5-12-20-16/h2-10,12H,11,13-14H2,1H3/b10-9+ |
Clé InChI |
JUAZECOXJLFJHX-MDZDMXLPSA-N |
SMILES isomérique |
CN(CCOC(=O)/C=C/C1=CC=CO1)CC2=CC=CC=C2 |
SMILES |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2 |
Solubilité |
42.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



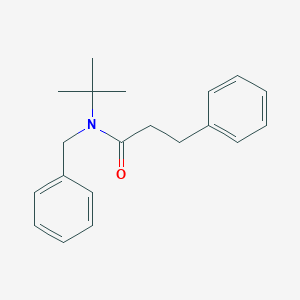
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
